Boc-3-苯乙烯基-L-丙氨酸二环己胺盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

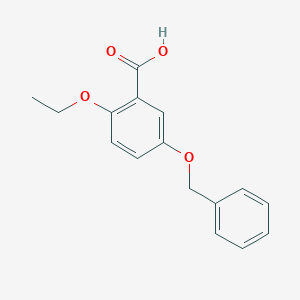

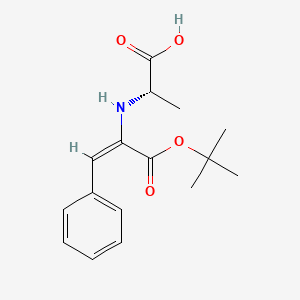

“Boc-3-styryl-L-alanine dicyclohexylamine salt” is a chemical compound with the molecular formula C16H21NO4·C12H23N . It appears as a white powder and is used for research purposes .

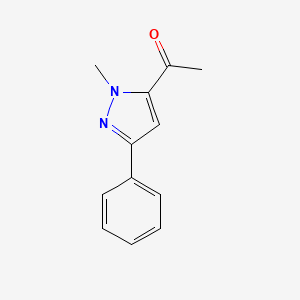

Molecular Structure Analysis

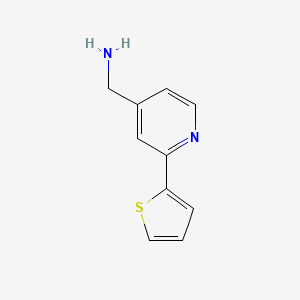

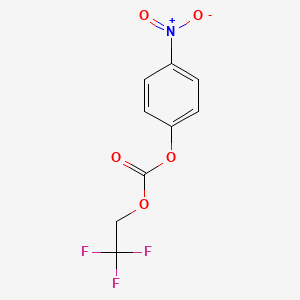

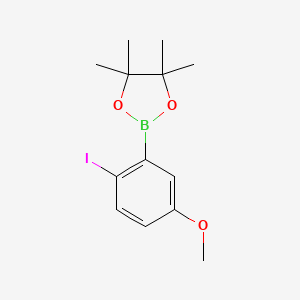

The InChI string for “Boc-3-styryl-L-alanine dicyclohexylamine salt” isInChI=1S/C16H21NO4.C12H23N/c1-16(2,3)21-15(20)17-13(14(18)19)11-7-10-12-8-5-4-6-9-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-10,13H,11H2,1-3H3,(H,17,20)(H,18,19);11-13H,1-10H2/b10-7+;/t13-;/m0./s1 . The Canonical SMILES string is CC(C)(C)OC(=O)NC(CC=CC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 . Physical and Chemical Properties Analysis

“Boc-3-styryl-L-alanine dicyclohexylamine salt” has a molecular weight of 472.67 . It has a melting point of 103-106 °C and a boiling point of 498.1°C at 760 mmHg . The compound is stable under normal temperatures and pressures .科学研究应用

蛋白质组学研究

Boc-3-苯乙烯基-L-丙氨酸二环己胺盐: 在蛋白质组学研究中用作肽合成的试剂 。该化合物能够将苯乙烯基引入肽中,使研究人员能够研究蛋白质的相互作用和功能。这在识别和理解疾病过程中发生的蛋白质修饰方面特别有用。

药物开发

该化合物在药物开发中用作构建块 。其独特的结构可以被掺入更大的分子中,可能导致创造具有特定靶向能力的新药,特别是在酶抑制剂领域。

分析化学

属性

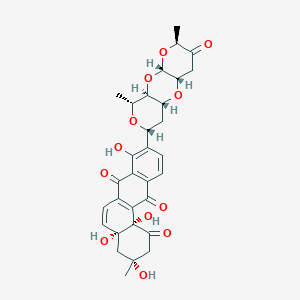

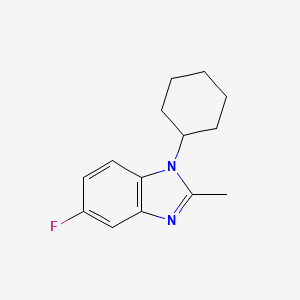

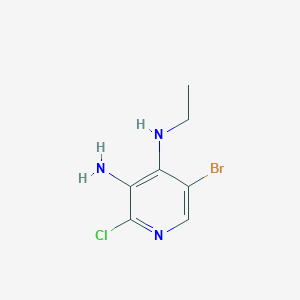

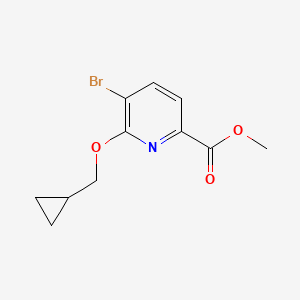

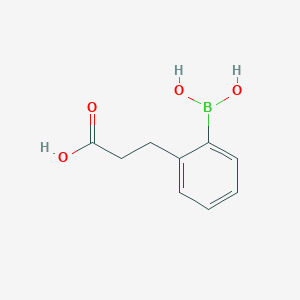

| { "Design of the Synthesis Pathway": "The synthesis pathway for Boc-3-styryl-L-alanine dicyclohexylamine salt involves the protection of the amino group, followed by the addition of the styryl group and the deprotection of the Boc group. The final step involves the formation of the dicyclohexylamine salt.", "Starting Materials": [ "L-alanine", "Boc anhydride", "3-styrylboronic acid", "Pd(PPh3)4", "K2CO3", "dicyclohexylamine", "DMF", "DCM", "EtOAc", "NaHCO3", "NaCl", "Na2SO4", "HCl", "NaOH" ], "Reaction": [ "Step 1: Protection of the amino group", "L-alanine is dissolved in DMF and cooled to 0°C.", "Boc anhydride is added to the solution and stirred for 2 hours at room temperature.", "The reaction mixture is then poured into ice-cold water and the resulting solid is filtered and washed with water.", "The Boc-protected amino acid is obtained as a white solid.", "Step 2: Addition of the styryl group", "3-styrylboronic acid is dissolved in DCM and added to the Boc-protected amino acid.", "Pd(PPh3)4 and K2CO3 are added to the solution and the mixture is stirred at room temperature for 24 hours.", "The reaction mixture is then poured into water and extracted with EtOAc.", "The organic layer is washed with NaHCO3, NaCl, and Na2SO4, and then dried over Na2SO4.", "The solvent is removed under reduced pressure to obtain the crude product.", "Step 3: Deprotection of the Boc group", "The crude product is dissolved in a mixture of DCM and TFA.", "The solution is stirred at room temperature for 2 hours.", "The solvent is removed under reduced pressure and the resulting solid is dissolved in water.", "The solution is basified with NaOH and extracted with DCM.", "The organic layer is washed with water and dried over Na2SO4.", "The solvent is removed under reduced pressure to obtain the Boc-deprotected product.", "Step 4: Formation of the dicyclohexylamine salt", "The Boc-deprotected product is dissolved in DCM and dicyclohexylamine is added to the solution.", "The mixture is stirred at room temperature for 2 hours.", "The solvent is removed under reduced pressure and the resulting solid is washed with water and dried.", "The final product, Boc-3-styryl-L-alanine dicyclohexylamine salt, is obtained as a white solid." ] } | |

CAS 编号 |

261165-04-2 |

分子式 |

C16H21NO4 |

分子量 |

291.34 g/mol |

IUPAC 名称 |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpent-4-enoic acid |

InChI |

InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-13(14(18)19)11-7-10-12-8-5-4-6-9-12/h4-10,13H,11H2,1-3H3,(H,17,20)(H,18,19)/t13-/m0/s1 |

InChI 键 |

OIMOFNCGPRURIA-ZDUSSCGKSA-N |

手性 SMILES |

CC(C)(C)OC(=O)N[C@@H](CC=CC1=CC=CC=C1)C(=O)O |

SMILES |

CC(C(=O)O)NC(=CC1=CC=CC=C1)C(=O)OC(C)(C)C |

规范 SMILES |

CC(C)(C)OC(=O)NC(CC=CC1=CC=CC=C1)C(=O)O |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-(2-Methoxyethoxy)azetidin-1-yl]aniline](/img/structure/B1473752.png)